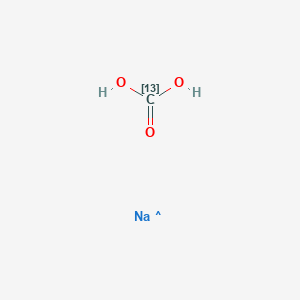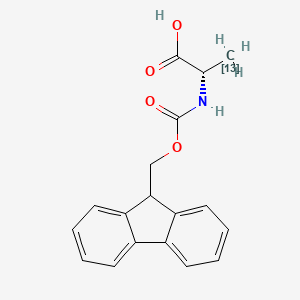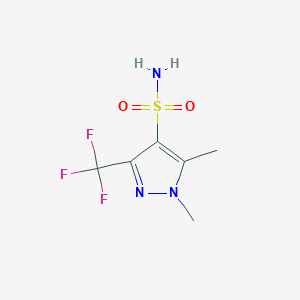
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 79080-31-2 . It has a molecular weight of 164.13 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is 1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 . The InChI key is LGTRXZPAYGKNLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole” is a liquid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Applications
Sulfonamide compounds, including 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics. These compounds have been utilized for the therapy of bacterial infections caused by various microorganisms. The relevance of sulfonamides extends beyond antibacterial applications, as they are also employed as antiviral agents, particularly as HIV protease inhibitors. Their role in the development of anticancer agents and drugs for Alzheimer’s disease highlights their broad therapeutic potential (Gulcin & Taslimi, 2018).
Anticancer and Anti-inflammatory Properties
Trifluoromethylpyrazoles, a category to which 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide belongs, have been spotlighted for their anti-inflammatory and antibacterial properties. The structural placement of the trifluoromethyl group, especially on the pyrazole nucleus, plays a critical role in the activity profile of these compounds, making them significant for medicinal chemistry research aimed at discovering novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Ecotoxicological Impact
The environmental impact of polyfluoroalkyl chemicals, which includes compounds related to 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, has been extensively studied. These compounds are resistant to microbial and abiotic degradation, resulting in persistent and toxic pollutants. Understanding their degradation pathways, environmental fate, and effects is crucial for evaluating the risk they pose to the environment and human health (Liu & Mejia Avendaño, 2013).
Synthesis and Medicinal Chemistry
Recent advancements in sulfonamide-based medicinal chemistry have shown the importance of sulfonamides in developing drugs with various medicinal applications. These derivatives have been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the potential of sulfonamides as versatile pharmacophores in drug design (Shichao et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O2S/c1-3-4(15(10,13)14)5(6(7,8)9)11-12(3)2/h1-2H3,(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSVDLHSCMWCNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568833 |
Source


|
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
CAS RN |
88398-43-0 |
Source


|
| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

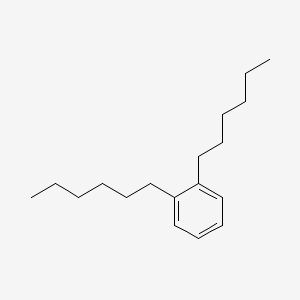

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)
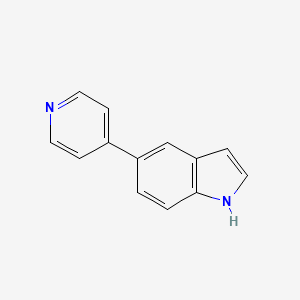



![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

